6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-morpholin-4-yl-6-propan-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUCDWCYMPCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Minisci Alkoxycarbonylation | Radical functionalization | 48–75 | High regioselectivity | Multi-step, radical stability issues |
| Oxidation-Substitution | Sulfonyl group displacement | 82–94 | Scalable, high yields | Requires toxic oxidants |
| Direct Ring Formation | One-pot cyclization | 68 | Streamlined synthesis | Limited substrate scope |
Mechanistic and Optimization Insights
- Regioselectivity in Minisci Reactions: The biphasic toluene–water system minimizes polysubstitution by stabilizing radical intermediates. Acetic acid as a co-solvent enhances conversion rates by solubilizing lipophilic intermediates.
- Oxidation Kinetics: The peroxomolybdate-Aliquat 336 system accelerates sulfonyl group formation via electron transfer, reducing reaction time to 19–21 hours.
- Morpholine Reactivity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (80°C) overcome steric hindrance at position 2.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring with an isopropyl group at the 6-position, a morpholine ring at the 2-position, and a carboxylic acid group at the 4-position. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : Cyclization reactions using β-diketones and amidines.
- Introduction of the Isopropyl Group : Alkylation with isopropyl halides.
- Attachment of the Morpholine Ring : Nucleophilic substitution reactions.
- Carboxylation : Utilizing carbon dioxide or carboxylating agents to introduce the carboxylic acid group.
Medicinal Chemistry
6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid has shown potential in various therapeutic areas:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways relevant to conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism involves modulation of specific signaling pathways that lead to inflammation reduction .
- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, modifications on the morpholine and pyrimidine rings can significantly enhance potency against specific cancer targets .
- Neuroprotective Effects : Emerging evidence highlights its potential in protecting against neurodegenerative diseases by modulating inflammatory responses in the central nervous system .
Biochemical Probes
The compound is being investigated as a biochemical probe or enzyme inhibitor. Its interaction with specific molecular targets allows for the exploration of biological processes, particularly in lipid metabolism where it acts as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids, making this compound valuable for studying lipid-related diseases .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the morpholine and pyrimidine rings can significantly influence biological activity. For instance, substituents on the pyrimidine core can enhance potency against specific targets such as NAPE-PLD. This knowledge is crucial for designing more effective analogs with improved therapeutic profiles .
Case Study 1: Anti-inflammatory Effects
In a study assessing anti-inflammatory properties, 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest its potential use in treating chronic inflammatory conditions .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for cancer therapy.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Significant reduction in pro-inflammatory markers |
| Anticancer Activity | Cell proliferation inhibition | Induced apoptosis in cancer cell lines |
| Neuroprotective Effects | Modulation of CNS inflammation | Potential protective effects against neurodegeneration |
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Impact Analysis
- Electron-Withdrawing Groups (e.g., Chloro ) : Enhance reactivity for nucleophilic substitution, useful in synthetic intermediates.
- Bulky/Donor Groups (e.g., Morpholine in target compound): Morpholine’s oxygen improves solubility via hydrogen bonding, while its bulk may hinder sterically sensitive interactions.
- Lipophilic Groups (e.g., Isopropyl in target vs.
- Polar/Acidic Groups (e.g., Hydroxy ): Enhance water solubility but may reduce passive diffusion; useful in charged environments or as hydrogen-bond donors.
Commercial and Research Relevance
- Discontinued Compounds (e.g., ): Highlight challenges in sourcing derivatives with complex substituents like 4-hydroxypiperidin-1-yl.
- Specialized Applications : Hydroxy and phenyl groups () suggest use in biochemical assays or metal chelation, whereas chloro-methyl derivatives () serve as synthetic precursors.
Limitations and Inferences
- Target Compound Data Gap: Direct data on 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid is absent in the evidence. Structural analogs suggest its morpholine group may confer better solubility than chloro or phenyl substituents but lower than hydroxy groups.
Biological Activity
6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with an isopropyl group and a morpholine moiety, along with a carboxylic acid functional group. The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : Cyclization reactions using β-diketones and amidines.
- Introduction of the Isopropyl Group : Alkylation with isopropyl halides.
- Attachment of the Morpholine Ring : Nucleophilic substitution reactions.
- Carboxylation : Utilizing carbon dioxide or carboxylating agents to introduce the carboxylic acid group.
The biological activity of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions as an agonist or antagonist.
Pharmacological Applications
Research indicates that this compound exhibits potential in various therapeutic areas:
- Anti-inflammatory : It has been investigated for its role in inhibiting inflammatory pathways, particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through various mechanisms, making it a candidate for cancer therapeutics .
- Neuroprotective Effects : There is emerging evidence that compounds similar to 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid may protect against neurodegenerative diseases by modulating inflammatory responses in the central nervous system .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the morpholine and pyrimidine rings can significantly influence biological activity. For instance, replacing substituents on the pyrimidine core can enhance potency against specific targets such as NAPE-PLD (N-acylphosphatidylethanolamine-specific phospholipase D) which is involved in lipid metabolism .
Comparative Analysis
A comparison with structurally related compounds highlights the unique properties of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Morpholinopyrimidine-4-carboxylic acid | Lacks isopropyl group | Reduced activity |
| 6-Isopropylpyrimidine-4-carboxylic acid | Lacks morpholine ring | Different solubility |
| 2-Morpholinopyrimidine | Lacks both isopropyl and carboxylic groups | Significantly altered activity |
This table illustrates how the presence of specific functional groups influences biological properties, emphasizing the importance of structural modifications in drug design.
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that derivatives of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid can inhibit NAPE-PLD with varying potencies, highlighting its potential as a pharmacological tool for studying lipid signaling pathways .
- Anti-cancer Research : A study on related compounds indicated that modifications to the morpholine ring significantly increased cytotoxicity against cancer cell lines, suggesting that similar strategies could enhance the efficacy of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:
Halogenation : Introduce a chloro group at the 6-position using reagents like POCl₃ .
Substitution : Replace the chloro group with isopropyl and morpholine moieties via nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling reactions .
Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ .
- Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor intermediates via TLC and HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Structural Confirmation :
1H/13C NMR : Analyze in DMSO-d₆ to observe proton environments (e.g., isopropyl doublet at δ 1.2–1.4 ppm, morpholine multiplet at δ 3.5–3.7 ppm) .
FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and morpholine (C-N stretch at ~1250 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
Q. What solvents are suitable for dissolving 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid in biological assays?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions; test for compound stability over 24 hrs . |
| Methanol | ~20 | Use with sonication; avoid prolonged storage due to esterification risks . |
| PBS (pH 7.4) | <1 | For aqueous assays, use co-solvents (≤5% DMSO) to prevent precipitation . |
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. cyclopropyl groups) impact biological activity in pyrimidine derivatives?
- Methodological Answer :
- Case Study : Replace the isopropyl group with cyclopropyl () to assess steric and electronic effects on target binding.
- Approach :
Molecular Docking : Compare binding affinities of analogs using AutoDock Vina with receptor crystal structures (e.g., kinase enzymes) .
In Vitro Assays : Test enzyme inhibition (IC₅₀) and cellular permeability (Caco-2 model) .
- Data Interpretation : Bulkier substituents (isopropyl) may enhance hydrophobic interactions but reduce solubility .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Root Cause Analysis : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity interference.
- Solutions :
Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy .
Counter-Screen : Validate selectivity against related enzymes (e.g., PIM1 vs. PIM2 kinases) .
Orthogonal Methods : Confirm results with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies optimize the stability of 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the morpholine ring or decarboxylation at high pH .
- Stabilization :
Lyophilization : Store as a lyophilized powder at -80°C under argon .
Buffer Selection : Use citrate buffer (pH 4.0–5.0) to minimize carboxylic acid reactivity .
Light Protection : Amber vials to prevent photodegradation .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Catalysis : Replace CrO₃ with TEMPO/NaClO for oxidation to reduce toxicity .
- Solvent Recycling : Recover DMF via distillation (≥90% efficiency) .
- Metrics : Calculate E-factor (kg waste/kg product); target <15 via solvent substitution and catalyst recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
